molecular formula C14H21ClN2O B247978 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide

Cat. No. B247978
M. Wt: 268.78 g/mol
InChI Key: UJBXQXMIVAZKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Butyl(methyl)amino]-N-(2-chlorophenyl)propanamide, also known as Bupropion, is a medication that is used to treat depression, seasonal affective disorder, and to aid individuals in quitting smoking. Bupropion was first approved by the FDA in 1985 and has been widely used since then. In

Mechanism of Action

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help to alleviate depression and improve mood. 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide also acts as an antagonist at nicotinic acetylcholine receptors, which can help to reduce cravings for nicotine.
Biochemical and Physiological Effects:
3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which can improve mood and reduce symptoms of depression. 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide has also been shown to increase levels of the neurotransmitter glutamate, which can improve cognitive function. In addition, 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide has been shown to reduce cravings for nicotine by acting on nicotinic acetylcholine receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide in lab experiments is its well-established safety profile. 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide has been widely used for many years and is generally well-tolerated. Another advantage is its ability to cross the blood-brain barrier, which allows it to act on neurotransmitters in the brain. However, one limitation of using 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide in lab experiments is its relatively low potency compared to other drugs that target the same neurotransmitter systems.

Future Directions

There are a number of future directions for research on 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide. One area of interest is its potential use in treating neuropathic pain. Another area of interest is its potential use in treating cocaine addiction. In addition, there is ongoing research on the use of 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide in combination with other medications for the treatment of depression and other psychiatric disorders. Finally, there is interest in developing more potent versions of 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide that could be used in the treatment of various disorders.

Synthesis Methods

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide is synthesized using a multi-step process that involves the reaction of 2-chloro-N-(1,1-dimethylethyl)propanamide with butylamine in the presence of sodium hydride. The resulting product is then reacted with methylamine to produce 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide.

Scientific Research Applications

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide has been extensively studied for its effectiveness in treating depression and smoking cessation. It has also been studied for its potential use in treating attention-deficit/hyperactivity disorder (ADHD) and obesity. In addition, 3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide has been shown to have potential in treating neuropathic pain and as an aid in cocaine addiction treatment.

properties

Product Name

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide

InChI

InChI=1S/C14H21ClN2O/c1-3-4-10-17(2)11-9-14(18)16-13-8-6-5-7-12(13)15/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)

InChI Key

UJBXQXMIVAZKKU-UHFFFAOYSA-N

SMILES

CCCCN(C)CCC(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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